

A Comparative Analysis of FIM-1 and VIM-2 Metallo- β -Lactamase Active Sites

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This guide provides a detailed structural and functional comparison of the active sites of two clinically significant metallo- β -lactamases (MBLs), FIM-1 and VIM-2. Understanding the subtle yet crucial differences in the architecture of their active sites is paramount for the development of effective broad-spectrum inhibitors to combat antibiotic resistance.

Introduction

Metallo- β -lactamases are a diverse class of zinc-dependent enzymes that confer bacterial resistance to a wide array of β -lactam antibiotics, including the last-resort carbapenems. FIM-1 (Florence imipenemase-1) and VIM-2 (Verona integron-encoded metallo- β -lactamase-2) are two prominent members of the B1 subclass of MBLs. While both enzymes share a common catalytic mechanism involving one or two zinc ions, variations in their active site residues can significantly influence their substrate specificity and inhibitor binding profiles.

Structural Overview of the Active Sites

Both FIM-1 and VIM-2 possess the characteristic $\alpha\beta/\beta\alpha$ sandwich fold common to MBLs, with a shallow active site groove containing the catalytic zinc ions.^[1] The active site is flanked by flexible loops that play a crucial role in substrate recognition and binding.

VIM-2 Active Site: The crystal structure of VIM-2 has been extensively studied, revealing a di-zinc active site. The Zn1 ion is coordinated by three histidine residues (His116, His118, and

His196), while the Zn² ion is coordinated by an aspartate (Asp120), a cysteine (Cys221), and a histidine (His263). A key feature of the VIM-2 active site is the presence of several conserved residues that are important for its catalytic activity and stability, including Phe61, Tyr67, and Trp87.[2][3]

FIM-1 Active Site: An experimentally determined crystal structure for FIM-1 is not yet available. However, sequence alignment studies have revealed that FIM-1 shares the highest amino acid identity (approximately 40%) with NDM-1 (New Delhi metallo-β-lactamase-1).[4] Based on this homology, the active site of FIM-1 is predicted to be structurally similar to that of NDM-1. The conserved zinc-binding residues typical of subclass B1 MBLs are also present in FIM-1.[4] Key active site residues in NDM-1, and by extension predicted for FIM-1, include those involved in zinc coordination (His120, His122, His181, Asp124, Cys208, His250) and substrate binding.[5]

The primary structural differences between the active sites of FIM-1 (inferred from NDM-1) and VIM-2 are expected to lie in the composition and conformation of the loops surrounding the active site cleft. These loops, particularly L3 and L10, are known to influence substrate specificity.[6] For instance, comparisons between NDM-1 and VIM-2 have shown that NDM-1 possesses a larger and more open active site cavity, which may contribute to its broader substrate spectrum.[3] Given its similarity to NDM-1, FIM-1 may also feature a more accommodating active site compared to VIM-2.

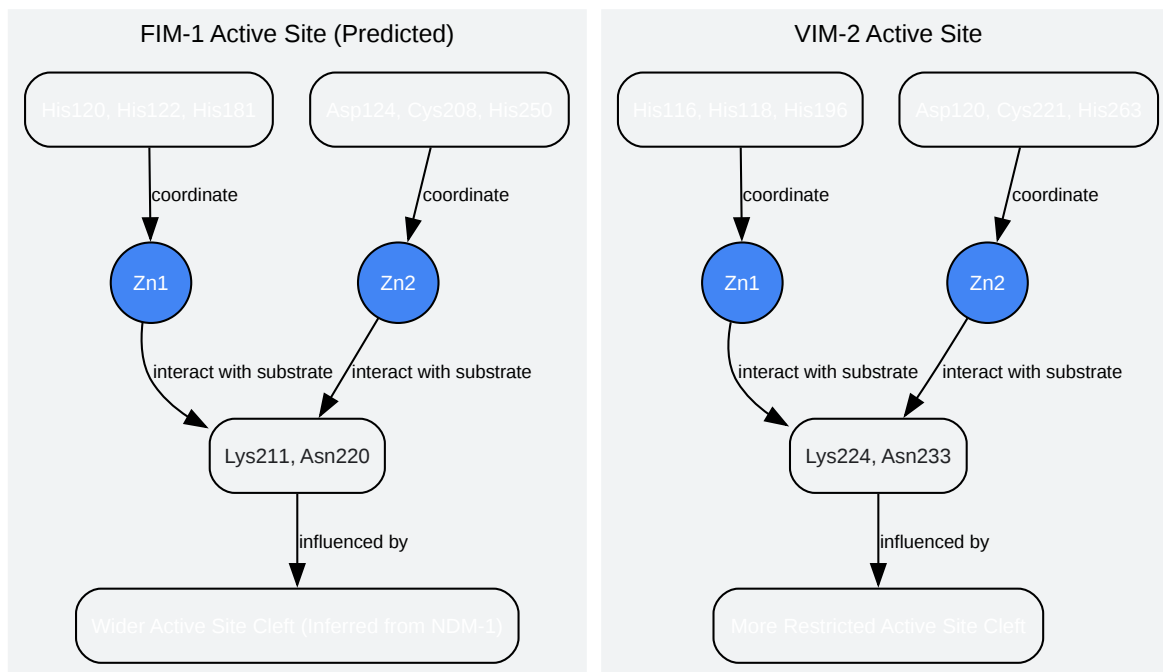
Key Amino Acid Residues in the Active Sites

| Residue Position (Standard BBL Numbering) | FIM-1 (Predicted based on NDM-1) | VIM-2 | Function |
|-------------------------------------------------|------------------------------------------|------------------------------------------|----------------------------------------------------------------------------|
| Zn1 Ligands | His120, His122, His181 | His116, His118, His196 | Coordination of the first zinc ion (Zn1) |
| Zn2 Ligands | Asp124, Cys208, His250 | Asp120, Cys221, His263 | Coordination of the second zinc ion (Zn2) |
| Substrate Binding/Positioning | Lys211, Asn220 | Lys224, Asn233 | Interaction with the carboxylate group of β -lactam substrates |
| Active Site Loop Residues | Variable residues in loops L3 and L10 | Variable residues in loops L3 and L10 | Contribute to substrate specificity and inhibitor binding |

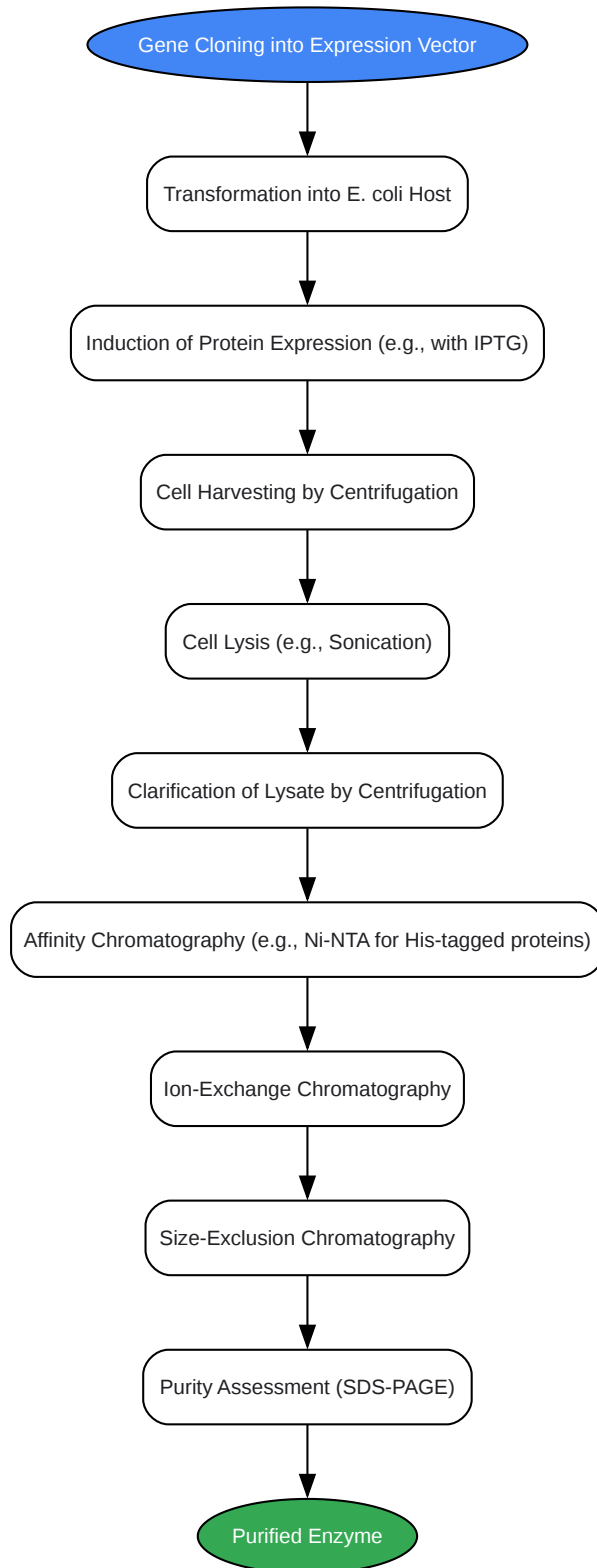
Comparative Analysis of Active Site Logic

The following diagram illustrates the key components and their relationships within the active sites of FIM-1 (inferred) and VIM-2.

Comparative Logic of FIM-1 and VIM-2 Active Sites



General Workflow for MBL Expression and Purification

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